
N-1-adamantyl-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-1-adamantyl-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The adamantyl group in the structure is known for enhancing the stability and lipophilicity of the compound, which can be beneficial in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-1-adamantyl-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide” typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Thioxo Group: This step involves the incorporation of a sulfur atom into the quinazolinone core, often using reagents like Lawesson’s reagent.
Attachment of the Adamantyl Group: The adamantyl group can be introduced through nucleophilic substitution reactions.
Formation of the Final Compound: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-1-adamantyl-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-1-adamantyl-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide” involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, while the quinazolinone core interacts with enzymes or receptors. The thioxo group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Adamantyl-Containing Compounds: Compounds with the adamantyl group but different core structures.
Uniqueness
“N-1-adamantyl-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide” is unique due to the combination of the adamantyl group and the quinazolinone core, which may confer distinct biological activities and physicochemical properties.
Properties
CAS No. |
422527-99-9 |
|---|---|
Molecular Formula |
C20H23N3O2S |
Molecular Weight |
369.48 |
IUPAC Name |
N-(1-adamantyl)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C20H23N3O2S/c24-17(22-20-8-12-5-13(9-20)7-14(6-12)10-20)11-23-18(25)15-3-1-2-4-16(15)21-19(23)26/h1-4,12-14H,5-11H2,(H,21,26)(H,22,24) |
InChI Key |
ZTMFBZMJZPLXMF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C(=O)C5=CC=CC=C5NC4=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


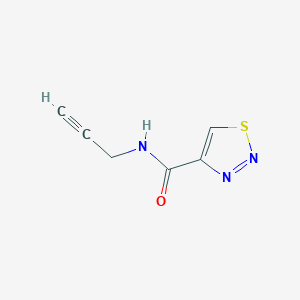
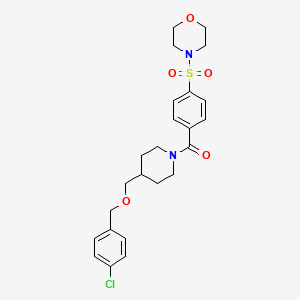
![2-Chloro-N-[[(2R,3S)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]propanamide](/img/structure/B2592397.png)
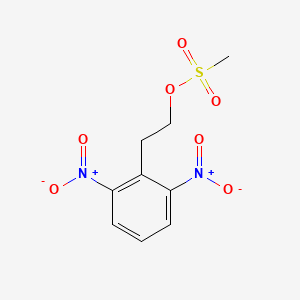
![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2592400.png)
![1-(2,4-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2592403.png)
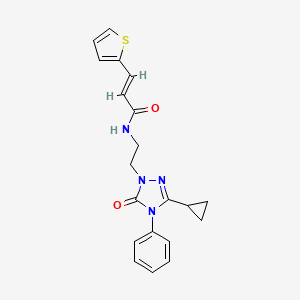
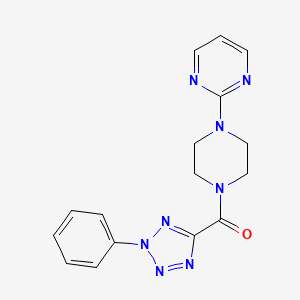
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2592407.png)
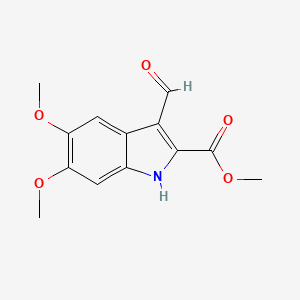
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B2592412.png)
![9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2592413.png)
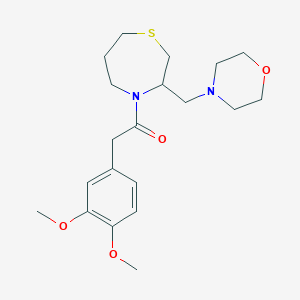
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2592415.png)
